

# Physicochemical Profiling and Structural Causality

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## Compound of Interest

Compound Name: 3-(methoxymethoxy)azetidine

CAS No.: 1697121-19-9

Cat. No.: B6146523

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Azetidines offer a smaller steric footprint and lower lipophilicity (logD) compared to traditional six-membered rings like piperidines or morpholines, while maintaining a favorable basicity profile[2]. The inclusion of a methoxymethoxy (MOM) ether at the 3-position of the azetidine ring serves a dual purpose:

- **Synthetic Shielding:** It acts as a robust protecting group for the secondary alcohol during harsh cross-coupling or strongly basic reactions.
- **Pharmacophore Probing:** In late-stage lead optimization, the MOM group can be deliberately retained as a hydrogen-bond acceptor to probe target binding pockets or modulate the metabolic soft spots of the molecule.

Table 1: Quantitative Physicochemical Data for **3-(Methoxymethoxy)azetidine**

Property	Value	Structural / Synthetic Implication
CAS Number	1697121-19-9[1]	Unique registry identifier for procurement and IP filing.
Molecular Formula	C5H11NO2[1]	High Fsp3 content contributes to 3D structural complexity.
Molecular Weight	117.15 g/mol [1]	Low molecular weight allows for fragment-based drug design (FBDD).
SMILES	<chem>O(C)COC1CNC1</chem> [3]	Defines the ether linkage and the secondary amine reactive site.
Boiling Point	135.7±30.0 °C (Predicted)[1]	Indicates volatility; requires careful handling during solvent evaporation.
Density	1.03±0.1 g/cm <sup>3</sup> (Predicted)[1]	Relevant for volumetric measurements in liquid handling.
pKa (Amine)	9.45±0.40 (Predicted)[1]	Highly basic and nucleophilic; excellent participant in SNAr reactions.

## The Causality of Experimental Choices in Scaffold Decoration

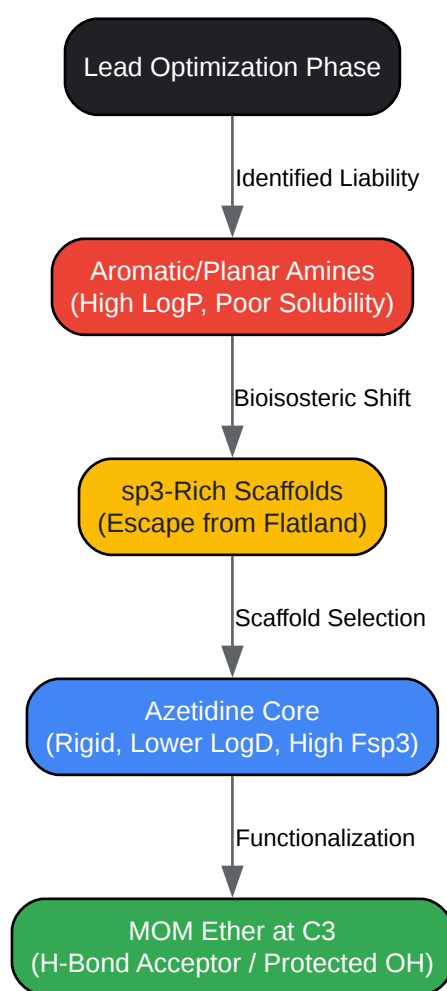
### Why Choose the MOM Ether?

When functionalizing the azetidine nitrogen via transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) or nucleophilic aromatic substitution (SNAr) onto a heteroaryl core, a free azetidin-3-ol can poison palladium catalysts or undergo competitive O-arylation.

Standard protecting groups often fail in complex drug synthesis:

- Benzyl (Bn) Ethers: Require hydrogenolysis (Pd/C, H<sub>2</sub>) for removal, which is incompatible with halogenated or alkene-containing drug scaffolds.
- Silyl Ethers (e.g., TBS): Prone to premature cleavage under fluoride or strongly basic conditions.

The MOM ether is selected because it is exceptionally stable to strong bases, nucleophiles, and organometallic reagents. Crucially, it can be cleanly cleaved under specific acidic conditions (e.g., HCl in dioxane or TFA/DCM) that leave the rest of the molecule intact.



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Caption: Strategic integration of the 3-(MOM)azetidine motif in lead optimization.

## Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPC) to verify reaction progress and explain the causality behind reagent selection.

## Protocol 1: N-Arylation of 3-(Methoxymethoxy)azetidine via SNAr

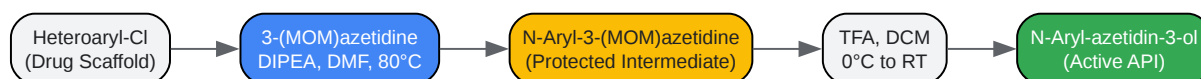
This protocol describes the attachment of the azetidine building block to a heteroaryl chloride (e.g., a pyrimidine core common in kinase inhibitors)[4].

- Preparation: In an oven-dried flask under nitrogen, dissolve the heteroaryl chloride (1.0 eq) and **3-(methoxymethoxy)azetidine** (1.2 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration).
  - Causality: DMF is a highly polar aprotic solvent that stabilizes the transition state of the SNAr reaction, accelerating the substitution.
- Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) dropwise at room temperature.
  - Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the azetidine amine.
- Heating & IPC: Heat the reaction mixture to 80 °C. Monitor the reaction via LCMS every 2 hours. The system is self-validating when the starting heteroaryl chloride peak disappears and the product mass [M+H]<sup>+</sup> becomes the dominant signal.
- Workup: Cool to room temperature, dilute with ethyl acetate, and wash sequentially with saturated aqueous NaHCO<sub>3</sub> and brine (3x).
  - Causality: Multiple brine washes are critical to partition the high-boiling DMF into the aqueous phase, leaving the pure product in the organic layer.
- Isolation: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

## Protocol 2: Orthogonal MOM Cleavage to Reveal Azetidin-3-ol

Once the azetidine is appended to the drug scaffold, the MOM group is often removed to expose the free alcohol for target engagement (e.g., hydrogen bonding with the kinase hinge region)[5],[4].

- Preparation: Dissolve the MOM-protected intermediate in anhydrous dichloromethane (DCM) (0.1 M).
- Acidic Cleavage: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10 eq) dropwise.
  - Causality: TFA provides the necessary protonation of the MOM ether oxygen to initiate the formation of the oxonium ion intermediate, leading to the release of formaldehyde and methanol.
- Scavenging (Optional but Recommended): Add a scavenger such as ethanethiol or triisopropylsilane (TIPS) (2.0 eq).
  - Causality: The cleavage of a MOM group generates formaldehyde, which can react with nucleophilic sites on the drug scaffold. A scavenger traps the formaldehyde, preventing unwanted polymerization or side reactions.
- Monitoring & Quenching: Stir at room temperature until TLC/LCMS indicates complete consumption of the starting material. Quench carefully by pouring the mixture into ice-cold saturated aqueous NaHCO<sub>3</sub> until the pH reaches ~8.
- Extraction: Extract with DCM, dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate to yield the free azetidin-3-ol derivative.



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Caption: Synthetic workflow from scaffold decoration to final API deprotection.

## Applications in Targeted Therapeutics

The utility of functionalized azetidines is heavily documented in the development of targeted therapies. For instance, azetidine-3-ol derivatives have been critical in the optimization of MEK inhibitors for proliferative diseases (such as cancer)[5] and JAK1/JAK3 inhibitors for immunoinflammatory conditions like rheumatoid arthritis and Crohn's disease[4].

In these architectures, the **3-(methoxymethoxy)azetidine** building block acts as the perfect nucleophilic handle to append an sp<sup>3</sup>-rich, water-soluble motif onto pyrimidine or pyrrolopyridine cores[4]. By utilizing the MOM-protected variant, chemists can push the molecule through aggressive late-stage functionalizations without compromising the integrity of the crucial C3-oxygen vector.

## References

- European Patent Office. "JAK INHIBITOR - EP 3248980 B1." Google Patents. Available at: [\[Link\]](#)[4]
- World Intellectual Property Organization. "Azetidines as MEK inhibitors for the treatment of proliferative diseases - WO2007044515A1." Google Patents. Available at:[5]

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## Sources

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